5-(2-Benzyloxyphenyl)-2-methylphenol CAS number and IUPAC name
5-(2-Benzyloxyphenyl)-2-methylphenol CAS number and IUPAC name
An In-depth Technical Guide to 5-(2-Benzyloxyphenyl)-2-methylphenol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 5-(2-Benzyloxyphenyl)-2-methylphenol. As this compound is not readily found in commercial catalogs or the existing scientific literature, this document serves as a predictive guide for researchers and drug development professionals. The core of this molecule is a functionalized biphenyl scaffold, a privileged structure in medicinal chemistry.[1] We present a robust and detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for C-C bond formation.[2] Furthermore, this guide outlines the expected analytical and spectroscopic data for structural verification and discusses potential biological activities based on the well-documented properties of its constituent chemical motifs, namely the biphenyl and benzyloxyphenyl groups.[3][4]
Compound Identification and Predicted Properties
The structural features of 5-(2-Benzyloxyphenyl)-2-methylphenol—a phenol, a benzyl ether, and a biphenyl core—suggest a molecule with significant potential in medicinal chemistry and materials science. The absence of a registered CAS number indicates its novelty, making a predictive analysis of its properties essential for any research endeavor.
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Systematic IUPAC Name: 2-Methyl-5-[2-(phenylmethoxy)phenyl]phenol
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Synonyms: 5-(2-Benzyloxyphenyl)-2-cresol
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CAS Number: Not assigned.
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Molecular Formula: C₂₀H₁₈O₂
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Molecular Weight: 290.36 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| XLogP3 | 5.4 | Computational Prediction |
| Hydrogen Bond Donor Count | 1 | (Phenolic -OH) |
| Hydrogen Bond Acceptor Count | 2 | (Phenolic and Ether Oxygens) |
| Rotatable Bond Count | 4 | Computational Prediction |
| Polar Surface Area | 29.46 Ų | Computational Prediction |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The construction of the biaryl C-C bond is the key step in synthesizing 5-(2-Benzyloxyphenyl)-2-methylphenol. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high tolerance for various functional groups (like the phenol and ether present in our target), mild reaction conditions, and the commercial availability of the necessary precursors.[5][6]
The proposed strategy involves the palladium-catalyzed coupling of 5-Bromo-2-methylphenol and 2-Benzyloxyphenylboronic acid .
Synthetic Workflow
The overall synthetic transformation is depicted below.
Caption: Proposed synthetic workflow for 5-(2-Benzyloxyphenyl)-2-methylphenol.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization.
Materials:
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5-Bromo-2-methylphenol (1.0 eq)[7]
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)
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Toluene
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Ethanol
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Deionized Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromo-2-methylphenol (1.0 eq), 2-Benzyloxyphenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
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Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
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Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Benzyloxyphenyl)-2-methylphenol.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Predicted Spectroscopic Data for Structural Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following data are predicted based on the analysis of its structural components.[11][12][13]
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Phenolic -OH | ~4.5-5.5 | broad singlet | 1H | Ar-OH |
| Benzyl -CH₂- | ~5.1 | singlet | 2H | O-CH₂-Ph |
| Methyl -CH₃ | ~2.2 | singlet | 3H | Ar-CH₃ |
| Aromatic Protons | ~6.8-7.5 | multiplet | 11H | Ar-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Methyl Carbon | ~16 | Ar-CH₃ | ||
| Benzyl Carbon | ~70 | O-CH₂-Ph | ||
| Aromatic Carbons | ~110-160 | Ar-C |
Note: NMR chemical shifts are highly dependent on the solvent used. These are estimates for a solvent like CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
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~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl and benzyl groups).
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~1600, 1500 cm⁻¹: Aromatic C=C stretching.
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~1250-1200 cm⁻¹: Aryl C-O stretching (for both phenol and ether).
Mass Spectrometry (MS)
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Expected Molecular Ion [M]⁺: m/z = 290.13 (for C₂₀H₁₈O₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Biological Activity and Applications
While no biological data exists for 5-(2-Benzyloxyphenyl)-2-methylphenol itself, its structural motifs are prevalent in many biologically active compounds. This suggests that the target molecule could be a valuable candidate for screening in various therapeutic areas.
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Biphenyl Moiety: The biphenyl scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-diabetic, and anticancer properties.[3][14][15] The rotational restriction around the biphenyl bond can lead to atropisomerism, which is a key feature in the design of chiral ligands and drugs.[16]
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Benzyloxyphenyl Moiety: The benzyloxy group serves as a common protective group in synthesis and is also an integral part of many active pharmaceutical ingredients.[17] Benzyloxyphenyl structures have been identified as important pharmacophores that can modulate the activity of biological targets such as ion channels and enzymes.[4] For instance, they are found in compounds designed as kinase inhibitors for cancer therapy.[18]
Hypothesized Mechanism of Action: Kinase Inhibition
Given that many biphenyl derivatives act as kinase inhibitors, a potential biological target for this molecule could be within a signal transduction pathway regulated by protein kinases.
Caption: Potential inhibitory action on a generic receptor tyrosine kinase pathway.
Safety and Handling
As a phenolic compound, 5-(2-Benzyloxyphenyl)-2-methylphenol should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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